6beta-Hydroxydoc

Description

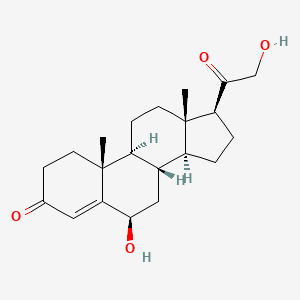

Structure

2D Structure

3D Structure

Properties

CAS No. |

298-65-7 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |

InChI Key |

NCYJPPVFCXZXCE-QCVZGKPXSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@H](C4=CC(=O)CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

Synonyms |

6-alpha-hydroxy-11-deoxycorticosterone 6-alpha-hydroxyDOC 6-beta-hydroxy-11-deoxycorticosterone 6-beta-hydroxyDOC 6-hydroxy-11-deoxycorticosterone 6-hydroxy-11-deoxycorticosterone, (6-alpha)-isome |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolic Pathways of 6beta Hydroxydoc

Cytochrome P450 Enzymes in 6beta-Hydroxylation of Deoxycorticosterone

The conversion of deoxycorticosterone to 6beta-hydroxydoc is catalyzed by specific cytochrome P450 enzymes. These enzymes exhibit regioselective and stereoselective hydroxylation capabilities, which are of significant interest for biotechnological and pharmaceutical applications.

Characterization of CYP106A Subfamily Activity in Microbial Systems

The CYP106A subfamily of cytochrome P450 enzymes, particularly from Bacillus megaterium, has been extensively studied for its steroid hydroxylation activities. researchgate.netresearchgate.net CYP106A2, for instance, is known to hydroxylate various 3-oxo-delta4 steroids. researchgate.net While its primary activity is often cited as 15β-hydroxylation, it also demonstrates the ability to hydroxylate other positions, including 6β. researchgate.net The regioselectivity of CYP106A2 can be influenced by the redox partner system used in in vitro assays. researchgate.net For example, when paired with adrenodoxin (B1173346) and adrenodoxin reductase, CYP106A2 can produce a spectrum of hydroxylated products from progesterone (B1679170), including those at the 6β, 9α, and 11α positions. researchgate.net This highlights the versatility of microbial CYPs and the potential to modulate their function for specific biotransformations. researchgate.net Studies have also identified and characterized other members of this subfamily, such as CYP106A1, which shares significant sequence identity with CYP106A2 and also converts a range of steroids, further expanding the biocatalytic potential of this enzyme family. researchgate.net

Identification and Role of Mammalian Cytochrome P450 Isoforms (e.g., CYP3A, CYP11B)

In mammals, the 6beta-hydroxylation of steroids is a major metabolic pathway, and several cytochrome P450 isoforms are implicated in this reaction. The CYP3A subfamily, particularly CYP3A4, is a key enzyme in human drug metabolism and is also responsible for the 6beta-hydroxylation of a wide array of steroid hormones. researchgate.netresearchgate.net For example, CYP3A4 catalyzes the 6beta-hydroxylation of testosterone (B1683101) and progesterone. researchgate.net Another important mammalian P450, CYP11B1 (steroid 11beta-hydroxylase), located in the mitochondria of the adrenal cortex, is primarily involved in the synthesis of cortisol and corticosterone (B1669441). uniprot.orggenecards.org However, some studies suggest a broader substrate specificity for certain P450s. For instance, purified bovine P-450scc has been shown to catalyze the 6beta-hydroxylation of deoxycorticosterone. nih.gov The metabolism of certain xenobiotics, such as the anabolic steroid metandienone, has also been shown to involve 6beta-hydroxylation by enzymes like CYP3A4. researchgate.net

Enzymatic Mechanisms of Hydroxylation at the 6beta-Position

The hydroxylation of deoxycorticosterone at the 6beta-position by cytochrome P450 enzymes involves a complex catalytic cycle. This process requires the activation of molecular oxygen and the transfer of an oxygen atom to the steroid substrate.

Substrate Specificity and Kinetic Parameters of Responsible Enzymes

The enzymes that catalyze 6beta-hydroxylation exhibit varying degrees of substrate specificity and kinetic efficiency. For example, CYP109E1 from Bacillus megaterium has shown activity towards various steroidal compounds. researchgate.net In mammalian systems, CYP3A4 displays cooperative kinetics for the 6beta-hydroxylation of steroids like testosterone and progesterone, which can be modulated by the presence of other effector molecules. researchgate.net The kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction rate (k_cat), are crucial for understanding the efficiency of these enzymes. For rat brain P450 3A9, which metabolizes progesterone to 6beta-, 16alpha-, and 21-hydroxyprogesterone, the catalytic efficiency (Vmax/Km) helps to elucidate the preferred metabolic pathways. researchgate.net The corticosterone 6beta-hydroxylase in A6 kidney epithelial cells is a steroid-inducible cytochrome P-450, with its activity influenced by the concentration of various corticosteroids. nih.gov

Kinetic Parameters of Steroid Hydroxylation by P450 Enzymes

| Enzyme | Substrate | Product | K_m (µM) | k_cat (min⁻¹) | Reference |

|---|---|---|---|---|---|

| CYP154C | Testosterone | 16α-hydroxyl-testosterone | 23.40 ± 3.69 | 4.75 | researchgate.net |

| CYP11B1 | 11-deoxycortisol | Cortisol | 338.4 | 100.2 (sec⁻¹) | genecards.org |

| CYP11B1 | 21-hydroxyprogesterone | Corticosterone | 179.5 | 51 (sec⁻¹) | genecards.org |

Redox Partner Requirements and Electron Transfer Systems

Cytochrome P450 enzymes require electrons to activate molecular oxygen for the hydroxylation reaction. These electrons are supplied by redox partner proteins. In mitochondrial P450 systems, such as CYP11B1, the electrons are transferred from NADPH via a two-protein system consisting of a flavoprotein called adrenodoxin reductase (FDXR) and an iron-sulfur protein known as adrenodoxin (FDX1 or FDX2). uniprot.orggenecards.org This electron transfer chain is essential for the catalytic activity of the P450. nih.gov Microbial P450s, like CYP106A2, can also utilize mammalian redox partners such as adrenodoxin and adrenodoxin reductase for their activity. researchgate.netresearchgate.net In some cases, heterologous redox partners from different species can support the function of P450 enzymes, highlighting their versatility. researchgate.net

Integration of this compound within Broader Steroid Biosynthesis and Catabolism Pathways

The formation of this compound is an integral part of the broader network of steroid biosynthesis and catabolism. genome.jpnih.gov Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions. genome.jpnih.gov The hydroxylation of steroids, including the formation of this compound, is a critical step that can either lead to the generation of active hormones or initiate their catabolism and subsequent elimination from the body. For instance, the hydroxylation of progesterone by enzymes like CYP3A9 can lead to the formation of multiple products, including 6beta-hydroxyprogesterone, which can then be further metabolized. researchgate.net The 6beta-hydroxylation pathway serves as a significant route for the metabolic clearance of both endogenous and xenobiotic steroids. researchgate.net This metabolic step generally increases the water solubility of the steroid molecule, facilitating its excretion. The balance between the synthesis and catabolism of steroid hormones is tightly regulated to maintain physiological homeostasis, and the enzymes involved in these pathways, including those responsible for 6beta-hydroxylation, are key regulatory points. nih.govmdpi.com

Modulatory Factors and Regulatory Mechanisms of 6beta-Hydroxylase Activity in Non-Human Biological Systems

The activity of 6beta-hydroxylase enzymes, which are responsible for the production of this compound, is subject to regulation by a variety of factors in non-human biological systems. These mechanisms can involve hormonal control, induction or inhibition by xenobiotics, and inherent biological variations such as species or breed.

Hormonal Regulation

A primary modulator of steroid metabolism in the adrenal gland is the Adrenocorticotropic hormone (ACTH). nih.gov In studies on newborn rat adrenal cells in culture, ACTH was found to be essential for maintaining the efficiency of the 11β/18-hydroxylating system. nih.govcolab.ws The presence of ACTH ensures that the primary metabolism of DOC is directed towards corticosterone and 18-hydroxyDOC. nih.gov However, these cell cultures, both with and without ACTH treatment, were observed to produce this compound, indicating that while ACTH controls the predominant metabolic pathway, the 6beta-hydroxylation pathway persists. nih.gov This suggests ACTH plays a role in balancing the biosynthesis of glucocorticoids against their catabolism in the adrenal gland's fasciculata zone. nih.gov

Induction and Inhibition of Cytochrome P450 Enzymes

The expression and activity of the cytochrome P450 enzymes that perform 6beta-hydroxylation can be significantly altered by various compounds.

Metyrapone (B1676538) : In cultured rat hepatocytes, metyrapone has been shown to maintain and even increase the total levels of cytochrome P450. nih.gov Specifically, CYP3A2-mediated testosterone 6beta-hydroxylation was found to be approximately 7-fold higher in hepatocytes treated with metyrapone compared to control cells. nih.gov This indicates that metyrapone can stabilize the expression of cytochrome P450 through both pre- and post-translational mechanisms, which are gene-specific. nih.gov

Glucocorticoids : Treatment with glucocorticoids such as dexamethasone (B1670325) can induce CYP3A expression. In male New Zealand White rabbits, dexamethasone treatment led to significant increases in CYP3A6-mediated testosterone metabolism. arvojournals.org This resulted in elevated formation of hydroxylated testosterone metabolites, including 6β-hydroxytestosterone, a reaction analogous to the 6beta-hydroxylation of DOC. arvojournals.org

Inhibitors : The activity of 6beta-hydroxylase can be inhibited by certain compounds. In rabbit lacrimal gland microsomes, the antifungal agent ketoconazole (B1673606) was found to inhibit CYP3A6-mediated testosterone 6β-hydroxylation in a concentration-dependent manner. arvojournals.org Other substances like all-trans retinoic acid and cyclosporine also acted as inhibitors, though they were weaker than ketoconazole. arvojournals.org The macrolide antibiotic triacetyloleandomycin has also been shown to selectively inhibit steroid 6beta-hydroxylation in both human and rat liver microsomes. nih.gov

The following table summarizes the effects of various modulatory factors on 6beta-hydroxylase activity in non-human animal models.

| Modulator | Animal Model/System | Enzyme Target (if specified) | Observed Effect | Reference |

| Metyrapone | Rat Hepatocytes | CYP3A2 | ~7-fold increase in 6beta-hydroxylation activity | nih.gov |

| Dexamethasone | New Zealand White Rabbit | CYP3A6 | Significant increase in 6beta-hydroxylation | arvojournals.org |

| Ketoconazole | New Zealand White Rabbit | CYP3A6 | Concentration-dependent inhibition (IC₅₀ = 3.73 µM) | arvojournals.org |

| All-trans Retinoic Acid | New Zealand White Rabbit | CYP3A6 | Weaker inhibition (IC₅₀ = 9.32 µM) | arvojournals.org |

| Cyclosporine | New Zealand White Rabbit | CYP3A6 | Weaker inhibition (IC₅₀ = 435 µM) | arvojournals.org |

| Triacetyloleandomycin | Rat Liver Microsomes | P-450 IIIA subfamily | Selective inhibition | nih.gov |

| ACTH | Newborn Rat Adrenal Cells | Not specified | Maintains primary metabolic pathways, but 6beta-hydroxylation persists | nih.gov |

Species and Breed Differences

The expression and activity of cytochrome P450 enzymes involved in steroid metabolism can vary between different species and even between breeds of the same species. A study comparing liver microsomal fractions from different ruminants (cattle, goats, and sheep) demonstrated this variability. researchgate.net Using testosterone as a substrate to measure 6β-hydroxylase activity (an indicator for CYP3A activity), the study found that P4503A expression was more significant in small ruminants like goats and sheep compared to cattle. researchgate.net Furthermore, differences were observed between cattle breeds, such as Limousin and Piedmontese, highlighting that genetic factors related to breed can influence the rate of 6beta-hydroxylation. researchgate.net These findings underscore the importance of considering species and genetic background when studying the regulatory mechanisms of 6beta-hydroxylase activity.

Advanced Analytical Methodologies for 6beta Hydroxydoc Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in distinguishing 6beta-Hydroxydoc from a complex mixture of other steroids.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for comprehensive steroid profiling. tohoku.ac.jpplos.org This technique offers high chromatographic resolution, which is crucial for separating closely related steroid isomers. tohoku.ac.jp For the analysis of steroids like this compound, a derivatization step is typically required to increase their volatility and thermal stability. A common method involves the formation of methoxime-trimethylsilyl (MO-TMS) or trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The GC separation of these derivatives, followed by MS detection, allows for the identification and quantification of numerous steroid metabolites in a single analysis. tohoku.ac.jpnih.gov The retention times and mass spectra of the derivatized this compound are compared to those of authentic standards for confirmation. nih.gov Research has shown that the gas chromatographic separation of syn- and anti-isomers of the methoxime in position 3 can be characteristic of the configuration of the hydroxyl group in position 6. nih.gov This level of detail is invaluable for distinguishing between 6alpha- and 6beta-hydroxy isomers. nih.gov

Table 1: GC-MS Parameters for Steroid Profiling

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary columns (e.g., 5% phenyl methylpolysiloxane) |

| Injector Temperature | ~285 °C |

| Oven Temperature Program | Ramped temperature gradient to separate a wide range of steroids |

| Carrier Gas | Helium or Hydrogen |

| Derivatization | MO-TMS or TMS |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Mass selective detector, scanning a specific m/z range (e.g., 75-700) |

This table presents typical parameters and should be optimized for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound and other corticosteroids. scispace.comnih.gov Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally unstable compounds without the need for derivatization. silantes.com Reverse-phase HPLC, using a C18 column, is commonly employed for the separation of steroids from biological matrices. oatext.com

The mobile phase composition, typically a mixture of water and organic solvents like acetonitrile (B52724) and methanol, is optimized to achieve the desired separation. oatext.com Detection is often performed using a UV detector, as corticosteroids absorb UV light. oatext.com HPLC methods have been successfully developed for the quantitative determination of related compounds like 6beta-hydroxycortisol (B21122) in urine, demonstrating the utility of this technique for monitoring steroid levels. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in metabolomics and steroid research due to its high sensitivity and selectivity. silantes.com It plays a crucial role in both confirming the structure of this compound and quantifying its presence in biological samples.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying unknown metabolites. silantes.com In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions (product ions) are detected. silantes.comnih.gov This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification. nih.govuni-jena.de

When analyzing complex biological samples, MS/MS is often coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS). scispace.comsilantes.com This approach allows for the separation of this compound from other metabolites before it enters the mass spectrometer, reducing matrix effects and improving the reliability of identification. silantes.com The unique fragmentation pattern of this compound can be used to distinguish it from other isomers and confirm its identity in metabolic studies. scispace.comsygnaturediscovery.com

High-Resolution Mass Spectrometry in Elucidating Molecular Structures

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in elucidating its structure. scirp.orgmeasurlabs.com For a compound like this compound, HRMS can confirm its molecular formula and distinguish it from other compounds that may have the same nominal mass. measurlabs.com

HRMS is particularly valuable when authentic standards are not available for comparison. scirp.org The combination of accurate mass measurement of the precursor ion and its fragment ions (obtained through HRMS/MS) provides a high degree of confidence in the structural assignment of unknown metabolites. scirp.orgresearchgate.net This capability is essential for advancing research into the metabolic pathways involving this compound. spectralworks.com

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic techniques provide detailed information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of organic molecules. youtube.com In the context of this compound research, NMR can definitively confirm the position and stereochemistry of the hydroxyl group at the 6-beta position. scispace.com By analyzing the chemical shifts, coupling constants, and through-space interactions in one-dimensional (e.g., ¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR spectra, the complete structural assignment of the steroid can be achieved. youtube.comyoutube.com The data obtained from NMR is crucial for validating the identity of synthesized standards and for the structural elucidation of novel metabolites. scispace.comhmdb.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Deoxycorticosterone |

| 6alpha-hydroxyDOC |

| 6beta-hydroxycortisol |

| Androstanediol |

| Estriol |

| Cortisol |

| 20βDHcortisone |

| 17-OHP |

| Serine |

| Indoxyl glycosides |

Development and Validation of Specific Bioanalytical Assays for this compound in Research Matrices (e.g., in vitro microsomal incubations)

The quantitative analysis of this compound in complex biological matrices, such as in vitro microsomal incubations, is fundamental to understanding its formation and role in steroid metabolism. The development and validation of specific and reliable bioanalytical assays are therefore a critical prerequisite for meaningful research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for such applications due to its high sensitivity, selectivity, and specificity. nih.goveuropa.eu

The process of method validation ensures that the analytical procedure is suitable for its intended purpose by demonstrating its performance characteristics. europa.eueuropa.eu This involves a comprehensive evaluation of parameters including selectivity, linearity, accuracy, precision, and stability, often following guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). europa.eueuropa.eubioanalysis-zone.com

Detailed Research Findings

The assay for 6beta-hydroxycortisol utilized on-line sample cleanup via column switching, which is a highly efficient technique for removing interfering substances from the matrix before the sample is introduced into the mass spectrometer. nih.gov Isotope-labeled internal standards were employed to ensure accurate quantification by compensating for variations in sample processing and instrument response. nih.gov For instance, the researchers prepared [2H2]6beta-OHC by incubating recombinant human CYP3A4 with commercially available [2H2]cortisol. nih.gov A similar approach could be taken for this compound, using a deuterated analog as an internal standard.

The validation of the 6beta-hydroxycortisol assay demonstrated excellent analytical performance. The method was found to be highly sensitive, with a significant increase in sensitivity compared to previous methods. nih.gov The precision and accuracy of the method would have been thoroughly assessed at multiple concentration levels to ensure the reliability of the data. nih.gov Stability studies are also a crucial component of method validation, ensuring that the analyte does not degrade during sample collection, storage, and processing. nih.gov

The following interactive data table summarizes the typical validation parameters that would be established for a bioanalytical method intended for the quantification of this compound in a research matrix like human liver microsomes, based on the principles and data from analogous steroid assays.

Interactive Data Table: Illustrative Validation Parameters for a Bioanalytical Assay of this compound

| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Performance Data |

| Linearity (r²) | ≥ 0.99 | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% - 10.2% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to +7.8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.1% to +9.3% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |

| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable under tested conditions |

The development of such a validated assay is a meticulous process that underpins the reliability of data generated in studies of steroid metabolism. It allows researchers to accurately determine the concentration of this compound produced in in vitro systems, such as incubations with human liver microsomes, which is essential for characterizing the enzymes involved and understanding the metabolic pathways. nih.gov

Computational and Theoretical Investigations of 6beta Hydroxydoc and Its Interacting Systems

Molecular Docking Studies of 6beta-Hydroxydoc and Enzyme Active Site Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.com This technique is instrumental in understanding the interactions between a ligand, such as this compound, and the active site of an enzyme. peerj.commdpi.com By simulating the binding process, researchers can gain insights into the binding affinity, and the specific amino acid residues involved in the interaction. mdpi.come-nps.or.kr

Docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. e-nps.or.kr For instance, a study on various inhibitors with their target enzymes identified key amino acid residues like H61, H85, H244, E256, and N260 as critical for ligand binding and potential inhibition. mdpi.com The docking scores, often expressed in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. mdpi.commdpi.com

Flexible docking approaches, which account for the conformational changes of both the ligand and the receptor during binding, can offer a more accurate representation of the real biological interaction compared to rigid docking methods. frontiersin.org Software platforms like AutoDock and Sybyl-X are commonly employed for these simulations, allowing for the identification of active pockets and the evaluation of interaction energies. mdpi.comfrontiersin.org The results from molecular docking can guide the design of more potent and selective enzyme inhibitors.

Quantum Chemical Calculations to Elucidate Reaction Mechanisms and Energetics

Quantum chemical calculations are a powerful tool for investigating the detailed mechanisms of chemical reactions at the atomic level. rsc.orgnih.gov These methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.orgnih.gov This information is crucial for understanding the feasibility and kinetics of enzymatic reactions involving this compound.

Density Functional Theory (DFT) is a popular quantum chemical method used in these studies due to its balance of accuracy and computational cost. akj.azpeerj.com By employing various functionals (e.g., B3LYP, OLYP, PBE) and basis sets (e.g., 6-31G, LANL2DZ), researchers can calculate the electronic structure and energies of molecules involved in a reaction. akj.az These calculations can help elucidate reaction pathways, such as those involved in the catalytic oxidation of hydrocarbons or the decarboxylation of substrates. nih.govakj.az

For example, in studying enzymatic reactions, quantum chemical calculations can determine the energies of intermediates and transition states relative to the enzyme-substrate complex, providing a quantitative understanding of the reaction profile. nih.gov These computational insights can complement experimental findings and guide the development of new catalysts and synthetic methodologies. rsc.orgakj.az

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of molecules over time. volkamerlab.orgimtm.cz This computational technique simulates the movement of atoms and molecules, offering insights into the flexibility of both the ligand (this compound) and its target enzyme. volkamerlab.org

MD simulations are particularly useful for:

Conformational Analysis: Understanding the different shapes (conformations) a molecule can adopt and their relative stabilities.

Ligand Binding Dynamics: Observing how a ligand binds to and unbinds from an enzyme's active site, including the stability of the resulting complex. nih.gov

Interaction Geometries: Analyzing the geometry of interactions between the ligand and enzyme residues over the course of the simulation. volkamerlab.org

A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of a superimposed molecule and a reference structure. volkamerlab.org A stable RMSD over time suggests that the protein-ligand complex has reached equilibrium. frontiersin.org Another important analysis is the root-mean-square fluctuation (RMSF), which indicates the fluctuation of each amino acid residue around its average position, highlighting flexible regions of the protein.

The GROMACS software package is a widely used tool for performing MD simulations. frontiersin.orgimtm.cz These simulations can reveal detailed information about the stability of protein-ligand complexes and the specific interactions that contribute to binding affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgjocpr.com This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead candidates. jocpr.com

The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure. neovarsity.org QSAR models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the chemical structure. neovarsity.orgresearchgate.net

Table 1: Key Concepts in QSAR Modeling

| Term | Description | Reference |

|---|---|---|

| Molecular Descriptors | Numerical values that represent the physicochemical properties of a molecule, such as size, shape, lipophilicity, and electronic properties. | researchgate.net |

| Training Set | A set of compounds with known biological activities used to build the QSAR model. | researchgate.net |

| Test Set | An independent set of compounds used to validate the predictive ability of the QSAR model. | researchgate.net |

| Statistical Methods | Techniques like multiple linear regression, partial least squares, and machine learning algorithms are used to develop the mathematical relationship between descriptors and activity. | mdpi.com |

QSAR models can be specifically developed to predict the potential of a compound like this compound to inhibit or induce the activity of enzymes, such as cytochrome P450 (CYP) enzymes. nih.govfda.gov These models are crucial for assessing potential drug-drug interactions early in the drug development process. nih.gov

Ligand-based QSAR models for enzyme inhibition often use 2D or 3D structural information to predict the biological activity without needing the 3D structure of the target enzyme. nih.gov These models can achieve high accuracies, with some models for CYP inhibition reporting sensitivities and negative predictivity values in the range of 78-84%. nih.gov

The development of robust QSAR models involves several steps, including data curation, model building, and rigorous validation using both internal (cross-validation) and external test sets. fda.govnih.gov The performance of these models is assessed using various statistical metrics.

Table 2: Statistical Metrics for QSAR Model Validation

| Metric | Description | Reference |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit. | mdpi.com |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | frontiersin.org |

| Sensitivity | The ability of the model to correctly identify active compounds. | nih.gov |

| Negative Predictivity | The ability of the model to correctly identify inactive compounds. | fda.gov |

QSAR models can also be employed to correlate molecular descriptors of a substrate like this compound with the rates at which it is converted by enzymes. neovarsity.org By identifying the key structural features that influence the rate of metabolism, these models can help in designing molecules with desired metabolic stability.

The descriptors used in these models can range from simple 2D properties to more complex 3D and even higher-dimensional descriptors. nih.govmdpi.com For example, topological descriptors, which describe the connectivity of atoms in a molecule, have been successfully used to predict the inhibition constants of compounds. researchgate.net The selection of appropriate descriptors is a critical step in building a predictive QSAR model. researchgate.net

The ultimate goal of such QSAR studies is to create a predictive tool that can guide the synthesis of new compounds with optimized enzymatic conversion rates, thereby improving their pharmacokinetic profiles. neovarsity.org

Preclinical Mechanistic and Pharmacological Investigations of 6beta Hydroxydoc

In Vitro Studies on Cellular and Subcellular Models

The formation of 6beta-Hydroxydeoxycorticosterone (6β-OH-DOC) from its precursor, Deoxycorticosterone (DOC), has been identified in various in vitro systems, primarily in adrenal and kidney cell models.

In primary cultures of newborn rat adrenal cells, 6β-OH-DOC is a recognized metabolite of DOC. Studies have shown that alongside major metabolic pathways like 11β- and 18-hydroxylation which produce corticosterone (B1669441) and 18-hydroxy-11-deoxycorticosterone, these cells consistently produce 6β-OH-DOC. The efficiency and preference of these metabolic pathways are significantly influenced by the presence of Adrenocorticotropic Hormone (ACTH). While ACTH is crucial for maintaining the 11β/18-hydroxylating systems, 6β-OH-DOC is produced in both ACTH-treated and untreated cultures.

Further investigation into subcellular mechanisms has pinpointed specific enzymes responsible for this conversion. In bovine adrenal cortex mitochondria, the cholesterol side-chain cleaving enzyme, Cytochrome P450scc (CYP11A1), has been shown to catalyze the 6β-hydroxylation of DOC. This reaction demonstrated a turnover number of 12 moles of product formed per minute per mole of P450, which is comparable to its primary activity of cholesterol side-chain cleavage. The reaction is dependent on the complete electron transport chain, requiring NADPH, NADPH-adrenodoxin reductase, and adrenodoxin (B1173346) to proceed.

The metabolism of DOC to 6β-OH-DOC is not limited to adrenal cells. It has also been observed in A6 cells, a continuous cell line derived from the kidney of Xenopus laevis. When these cells were incubated with DOC, polar metabolites were formed, one of which was rigorously identified as 6β-OH-DOC through high-pressure liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

While direct studies on the 6β-hydroxylation of DOC in human liver microsomes are not extensively detailed in the available literature, the 6β-hydroxylation of other structurally similar steroids is a well-established major metabolic pathway in this system. For steroids such as testosterone (B1683101), androstenedione, and progesterone (B1679170), 6β-hydroxylation accounts for over 75% of total oxidative metabolism. This reaction is predominantly catalyzed by the Cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4. The formation of 6β-hydroxylated metabolites of other corticosteroids like dexamethasone (B1670325) and cortisol in human liver microsomes is also confirmed to be mediated by CYP3A4. This strongly suggests that the formation of 6β-OH-DOC in human liver would likely follow the same enzymatic pathway.

Table 1: In Vitro Systems for 6beta-Hydroxydeoxycorticosterone (6β-OH-DOC) Formation

| Cellular/Subcellular Model | Species | Key Findings | Enzyme(s) Implicated |

|---|---|---|---|

| Primary Adrenal Cells | Rat (Newborn) | Production of 6β-OH-DOC from Deoxycorticosterone (DOC). | - |

| Adrenal Cortex Mitochondria | Bovine | Catalyzes the 6β-hydroxylation of DOC. | P-450scc (CYP11A1) |

| A6 Kidney Cell Line | Xenopus laevis | Formation of 6β-OH-DOC from DOC. | - |

| Liver Microsomes | Human | Major pathway for 6β-hydroxylation of other steroids. | P-450NF Subfamily (CYP3A) |

There is limited direct information available regarding the capacity of 6β-OH-DOC itself to induce or inhibit metabolic enzymes. The majority of research focuses on the formation of 6β-hydroxylated steroids as a biomarker for the activity of CYP3A enzymes, rather than the downstream effects of the metabolites themselves.

However, studies in non-clinical systems provide some insight into the regulation of the enzymes responsible for 6β-hydroxylation. In cultured A6 kidney epithelial cells, the enzyme responsible for corticosterone 6β-hydroxylation, a cytochrome P-450, is inducible by various steroids. Substrates (corticosterone), metabolites (6β-hydroxycorticosterone), and other corticosteroids like dexamethasone and aldosterone were all shown to induce the enzyme's activity. This suggests that the local concentration of steroids can regulate their own metabolism via this pathway. Whether 6β-OH-DOC can similarly induce the enzymes responsible for its own formation has not been explicitly demonstrated.

Regarding enzyme inhibition, studies on related compounds offer some context. For instance, 18-hydroxydeoxycorticosterone was found to significantly reduce the rate of conversion of 11-deoxycorticosterone to corticosterone and 11-deoxycortisol to cortisol by both 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) in transfected cell lines. This indicates that hydroxylated metabolites of DOC can possess inhibitory activity on key steroidogenic enzymes. However, direct studies assessing the inhibitory profile of 6β-OH-DOC on a panel of metabolic enzymes (e.g., various cytochrome P450 isoforms) are not presently available in the scientific literature.

In Vivo Studies in Non-Human Animal Models

Research on the comprehensive metabolic fate of 6β-OH-DOC in animal models is limited. The primary focus of existing in vivo and ex vivo research has been on its formation within specific tissues rather than its subsequent distribution, further metabolism, and excretion.

Studies utilizing incubated adrenal gland slices from animals have confirmed that this tissue can transform precursors into both DOC and 6β-OH-DOC, establishing the adrenal gland as a site of its formation in vivo. This aligns with in vitro findings in adrenal cell cultures.

Beyond its formation in the adrenal gland, detailed information on the systemic circulation, tissue distribution, and excretion profile of 6β-OH-DOC in animal models is not well-documented in the available literature. It is unknown whether 6β-OH-DOC is released into circulation, what its plasma concentration might be, or to what extent it is distributed to other tissues. Furthermore, its subsequent metabolic products and the primary routes and rates of its elimination from the body (e.g., via urine or feces) have not been characterized.

Without specific studies measuring the binding affinity of 6β-OH-DOC for mineralocorticoid and glucocorticoid receptors, or in vivo studies assessing its effects on electrolyte balance, blood pressure, or the hypothalamic-pituitary-adrenal (HPA) axis, its role in endocrine homeostasis remains uncharacterized.

Structure Activity Relationship Sar of 6beta Hydroxydoc Derivatives

Influence of Steroid Core Modifications on Enzyme Recognition and Catalytic Efficiency

The interaction between a steroid substrate and a hydroxylating enzyme, such as a cytochrome P450 (CYP), is a highly specific process governed by the three-dimensional structure of both the steroid and the enzyme's active site. Modifications to the steroid's core can significantly alter this recognition and the efficiency of the catalytic hydroxylation.

The following table summarizes the effects of core modifications on the hydroxylation of various steroid substrates by different enzymes:

| Enzyme | Substrate | Modification | Effect on Hydroxylation |

| CYP3A10 | Testosterone (B1683101), Androstenedione, Progesterone (B1679170) | Introduction of the steroid hormone | Major activity is 6β-hydroxylation for all three substrates. nih.gov |

| CYP106A2 | Progesterone | Wild type | Primarily 15β-hydroxylation with minor 6β, 9α, and 11α activities. nih.gov |

| CYP106A2 Mutant (A243S) | Progesterone | A243S mutation | Greater than ten-fold increase in 6β-hydroxylation selectivity. nih.gov |

| Fungal Hydroxylase (Fusarium culmorum) | B-norandrostenedione | B-nor steroid core | Introduction of a 6α-hydroxyl group. mdpi.com |

| 3α-hydroxysteroid dehydrogenase | 6β-hydroxy-5α/β-pregnane-3,20-diones | Reduction of 3-keto group | Formation of corresponding tetrahydro steroids. nih.gov |

Stereochemical Impact on Biochemical Interactions and Selectivity

The stereochemistry of the steroid nucleus is a paramount factor in determining the selectivity of enzymatic hydroxylation. The precise three-dimensional arrangement of atoms dictates how the substrate fits into the enzyme's active site, influencing which C-H bond is positioned for abstraction by the reactive ferryl-oxo species of the cytochrome P450.

A classic example of stereochemical control is the 6β-hydroxylation of testosterone by CYP3A4. Isotopic labeling studies have definitively shown that only the 6β-hydrogen is removed during the reaction, with no abstraction of the 6α-hydrogen. nih.gov This demonstrates the enzyme's strict stereoselectivity, abstracting a hydrogen and rebounding the oxygen atom exclusively on the β-face of the steroid. This inherent selectivity of the enzyme overrides the thermodynamic stability of potential products, as biomimetic oxidation of testosterone yields a variety of products with 6β-hydroxylation being only a minor one. nih.gov

The stereochemistry of the steroid also influences the regioselectivity of hydroxylation. For example, the fungus Fusarium culmorum hydroxylates steroids at the equatorial position, such as 15α, or occasionally 12β. mdpi.com In contrast, axial hydroxyl groups are primarily introduced at allylic positions like 6β or 7α. mdpi.com This demonstrates how the enzyme's active site recognizes and acts upon specific stereochemical features of the substrate.

The interaction between the steroid and the enzyme is a dynamic process involving hydrogen bonding and other non-covalent interactions. The stereochemistry of hydroxyl groups and other functional groups on the steroid can significantly affect these interactions. nih.govnih.gov For instance, the orientation of a hydroxyl group can determine whether it can act as a hydrogen bond donor or acceptor with specific amino acid residues in the active site, thereby anchoring the substrate in a particular orientation for selective hydroxylation.

The following table illustrates the stereochemical outcomes of hydroxylation for different steroid substrates:

| Enzyme | Substrate | Position of Hydroxylation | Stereochemistry of Product |

| CYP3A4 | Testosterone | C-6 | 6β-hydroxytestosterone nih.gov |

| CYP154C5 | Testosterone, Progesterone, Pregnenolone | C-16 | 16α-hydroxylated steroids d-nb.info |

| CYP109B1 | Testosterone | C-15 | 15β-hydroxytestosterone frontiersin.org |

| CYP109B1 | 9(10)-dehydronandrolone | C-16 | 16β-hydroxylated product frontiersin.org |

| Fusarium culmorum | Androstanes/Pregnanes | Equatorial positions | 15α- or 12β-hydroxylation mdpi.com |

| Fusarium culmorum | Androstanes/Pregnanes | Allylic positions | 6β- or 7α-hydroxylation mdpi.com |

Design Principles for Modulators of Steroid Hydroxylase Enzymes

The design of molecules that can modulate the activity of steroid hydroxylase enzymes, either as inhibitors or activators, is a key strategy in drug development. Understanding the SAR of substrates provides a foundation for these design principles.

Inhibitor Design:

A primary approach to designing inhibitors is to create molecules that bind tightly to the enzyme's active site but are not metabolized, or are metabolized very slowly. This can be achieved by:

Introducing functionalities that mimic the transition state: Molecules that resemble the transition state of the hydroxylation reaction can bind with high affinity.

Targeting the heme iron: Many inhibitors of cytochrome P450 enzymes contain a nitrogen atom (e.g., in an imidazole (B134444) or triazole ring) that can coordinate with the heme iron, preventing the binding of oxygen and subsequent catalysis. Metyrapone (B1676538) is a classic example of an inhibitor that functions in this manner.

Modifying the steroid scaffold to block hydroxylation: Introducing bulky groups or atoms that are difficult to abstract (like fluorine) at the target position of hydroxylation can prevent the reaction from occurring.

Exploiting key binding interactions: Identifying the crucial hydrogen bonds and hydrophobic interactions between the substrate and the enzyme allows for the design of inhibitors that retain these interactions but lack the labile C-H bond.

Activator/Selectivity-Shifting Modulator Design:

While less common, it is also possible to design molecules that enhance enzyme activity or alter its regioselectivity. This can be achieved by:

Allosteric modulation: Some molecules can bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances substrate binding or catalytic turnover.

Rational mutagenesis of the enzyme: By altering the amino acid residues in the active site, it is possible to change the enzyme's selectivity. For example, mutating specific residues in CYP106A2 has been shown to shift its selectivity from 15β-hydroxylation towards 9α- or 6β-hydroxylation of progesterone. nih.gov This approach, while modifying the enzyme rather than the substrate, provides valuable insights into the SAR that can inform the design of small molecule modulators.

The development of potent and selective modulators requires a detailed understanding of the enzyme's structure and mechanism. Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how a designed molecule will interact with the enzyme's active site, thereby guiding the synthetic efforts.

Q & A

Basic Research Questions

Q. How can 6β-Hydroxydoc be reliably identified and characterized in experimental settings?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC or GC-MS) to confirm the compound’s identity. Cross-reference spectral data with established databases or prior syntheses . For purity assessment, employ elemental analysis and compare melting points with literature values. Document all instrumentation parameters (e.g., column type, solvent systems) to ensure reproducibility .

Q. What are the established synthesis protocols for 6β-Hydroxydoc, and how can they be optimized for small-scale academic research?

- Methodological Answer : Review peer-reviewed syntheses (e.g., hydroxylation of precursor compounds under controlled conditions) and adapt them using microreactors or flow chemistry to reduce reagent waste. Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to identify critical variables. Validate yields using gravimetric analysis and purity via TLC or HPLC .

Q. How should researchers design a literature review strategy to contextualize 6β-Hydroxydoc within existing biochemical studies?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with keywords like "6β-Hydroxydoc metabolism" or "structure-activity relationships." Prioritize primary sources from reputable journals (avoiding non-peer-reviewed platforms like ) and employ citation-tracking tools (e.g., Web of Science) to map seminal studies. Critically evaluate methodologies in retrieved papers to identify knowledge gaps .

Advanced Research Questions

Q. What experimental design principles should be applied to investigate 6β-Hydroxydoc’s metabolic pathways in vivo?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic intermediates in model organisms. Use longitudinal study designs with control groups to account for intersubject variability. Integrate metabolomics data (LC-MS/MS) with pharmacokinetic modeling to quantify metabolite turnover rates. Ensure ethical compliance (e.g., IACUC protocols) and document all procedures in line with FAIR data standards .

Q. How can contradictory data on 6β-Hydroxydoc’s bioactivity be resolved across independent studies?

- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., dosage variations, assay protocols). Apply statistical tools (e.g., Cochran’s Q test) to evaluate data consistency. Replicate key experiments under standardized conditions, controlling for confounding factors (e.g., cell line authenticity, solvent effects). Publish negative results and raw datasets in supplementary materials to enhance transparency .

Q. What strategies ensure reproducibility in 6β-Hydroxydoc-related experiments, particularly when using novel analytical methods?

- Methodological Answer : Predefine acceptance criteria for instrument calibration and sample preparation. Share detailed protocols via platforms like Protocols.io , including error margins for key measurements (e.g., ±5% for HPLC peak areas). Validate novel methods against gold-standard techniques and report inter-laboratory validation results. Use electronic lab notebooks to timestamp and archive raw data .

Q. How should researchers address uncertainties in 6β-Hydroxydoc’s structural analogs when proposing structure-activity relationships (SAR)?

- Methodological Answer : Perform computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities, followed by in vitro assays to validate hypotheses. Use cluster analysis to group analogs by physicochemical properties (logP, polar surface area) and correlate with bioactivity data. Disclose limitations in SAR models, such as excluded solvent effects or membrane permeability assumptions .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting studies for re-evaluation .

- Experimental Reproducibility : Follow the "6 Ws" (Who, What, When, How, Why, With Whom) for metadata documentation, as per FAIR principles .

- Literature Review : Use reference managers (e.g., Zotero) to organize sources and avoid citation bias by including studies with divergent conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.